Comparative Yield in Copper-Catalyzed Electrophilic Cyclization: Sodium Ethanesulfinate vs. Sodium Methanesulfinate
In a study on the synthesis of mGluR5 negative allosteric modulators, sodium ethanesulfinate demonstrated a 55% yield in a copper-catalyzed electrophilic cyclization, while the shorter-chain analog, sodium methanesulfinate, provided a higher yield of 63% under identical reaction conditions [1]. This 8% difference highlights the impact of the alkyl group on reaction efficiency.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | Sodium methanesulfinate: 63% |
| Quantified Difference | 8% absolute decrease |
| Conditions | Copper-catalyzed electrophilic cyclization for 3-sulfonylquinoline synthesis [1] |
Why This Matters
The choice of sulfinate chain length directly affects yield in complex heterocycle synthesis, making sodium ethanesulfinate the optimal choice when the ethyl group is a required structural feature or when a specific reactivity profile is needed.
- [1] Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. J. Med. Chem. 2017, DOI: 10.1021/acs.jmedchem.6b01858. View Source
